2-(dimethylamino)-N-methoxy-N-methylacetamide

Overview

Description

2-(Dimethylamino)ethyl methacrylate (DMAEMA) is a methacrylic acid derivative that is used as a monomer in the production of polymers with a wide range of applications . It contains 700-1000 ppm monomethyl ether hydroquinone as an inhibitor .

Synthesis Analysis

DMAEMA is synthesized by group transfer polymerization, followed by the modification of its tertiary amine groups, using bromoethane, iodoethane, bromohexane, and bromoethanol, to introduce permanent cationic, quaternary ammonium salt moieties, randomly distributed along the polymer chains .

Physical And Chemical Properties Analysis

DMAEMA has a molecular weight of 157.21 . It’s a liquid that contains 700-1000 ppm monomethyl ether hydroquinone as an inhibitor .

Scientific Research Applications

Drug and Gene Delivery Systems

The compound is utilized in the synthesis of amphiphilic block copolymers which can form micelleplexes in aqueous media . These structures are capable of loading both anticancer drugs and nucleic acids, making them suitable for co-delivery systems. This dual functionality is particularly beneficial in cancer therapy, where a synergistic effect of drug and gene delivery can significantly improve treatment outcomes.

Nanotechnology

In nanotechnology, the compound is used to create polymersomes with pH and temperature-responsive properties . These polymersomes can serve as nanoreactors or platforms for gene delivery, leveraging their ability to respond to external stimuli for controlled release applications.

Analytical Chemistry

“2-(dimethylamino)-N-methoxy-N-methylacetamide” plays a role in the development of stimuli-responsive polymersomes, which are studied for their potential as drug delivery systems or nanoreactors in analytical chemistry . These polymersomes can respond to changes in pH and temperature, making them useful for various analytical applications.

Biotechnology

The compound is involved in biotechnological applications such as the synthesis of stimuli-responsive poly(2-dimethylamino-ethylmethacrylate)-grafted chitosan microcapsules for controlled pesticide release . This application is crucial for enhancing the efficacy of pesticides while reducing their adverse effects.

Agriculture

In agriculture, “2-(dimethylamino)-N-methoxy-N-methylacetamide” is used to create hydrogels that can control the release of agrochemicals . These hydrogels can increase the efficiency of water and nutrient use, reduce environmental impact, and improve crop protection strategies.

Environmental Applications

The compound contributes to the development of multifunctional nanocellulose-based composites for potential environmental applications . These composites can be used for gases purification, contaminants removal, and heavy-metal ions removal, highlighting the compound’s versatility in environmental remediation efforts.

Mechanism of Action

Target of Action

Compounds with a dimethylamino group are often involved in interactions with proteins or enzymes in the body. The specific targets would depend on the exact structure of the compound and its physicochemical properties .

Mode of Action

The dimethylamino group can participate in various types of chemical reactions, such as protonation or deprotonation, which can influence the compound’s interaction with its targets .

Biochemical Pathways

The compound could potentially be involved in various biochemical pathways depending on its specific targets. For example, compounds with a dimethylamino group have been found to participate in pathways related to amino acid metabolism .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific structure and physicochemical properties. For example, compounds with a dimethylamino group often have good solubility in water, which can influence their absorption and distribution .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound targets an enzyme, it could inhibit or enhance the enzyme’s activity, leading to changes in the cellular processes that the enzyme is involved in .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH and temperature .

Safety and Hazards

DMAEMA is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s flammable, harmful if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, may cause an allergic skin reaction, fatal if inhaled, suspected of damaging fertility or the unborn child, and very toxic to aquatic life .

Future Directions

properties

IUPAC Name |

2-(dimethylamino)-N-methoxy-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c1-7(2)5-6(9)8(3)10-4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMMEIBIPHCGQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

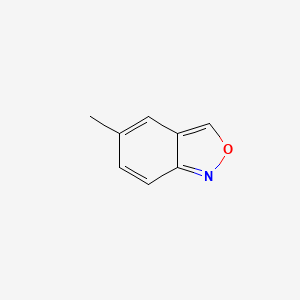

CN(C)CC(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(dimethylamino)-N-methoxy-N-methylacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 3-formyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1444752.png)

![4-Azaspiro[2.5]octane-5,7-dione](/img/structure/B1444754.png)